5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
Description
Properties
IUPAC Name |
5-(2,4-dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11Cl2FN4O/c22-12-9-10-18(15(23)11-12)29-21-25-17-8-4-2-6-14(17)20-27-26-19(28(20)21)13-5-1-3-7-16(13)24/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZFMOOVTIQLDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)OC4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11Cl2FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline core.
Introduction of the Dichlorophenoxy Group: The dichlorophenoxy group is introduced through a nucleophilic substitution reaction, where a suitable dichlorophenol derivative reacts with the triazoloquinazoline intermediate.
Introduction of the Fluorophenyl Group: The fluorophenyl group is incorporated via a similar nucleophilic substitution reaction, using a fluorophenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogenated compounds or organometallic reagents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of substituted triazoloquinazolines.
Scientific Research Applications
5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (Cl, F): The dichlorophenoxy and fluorophenyl groups in the target compound enhance lipophilicity and may improve DNA-binding affinity compared to analogs with non-halogenated substituents .
- Fluorophores: Derivatives with extended π-systems (e.g., diphenylamino-biphenyl) exhibit strong fluorescence, whereas the target compound’s dichlorophenoxy group likely quenches emission due to heavy-atom effects .
Photophysical Properties
Triazoloquinazolines with aminobiphenyl or trifluoromethylphenyl substituents display solvatochromism and aggregation-induced emission (AIE). For example:
- 5-(4′-Diphenylamino-biphenyl-4-yl)-3-(4-trifluoromethylphenyl)-triazoloquinazoline: Emits at λmax = 480 nm in toluene (Φ = 94%) and shows AIE in MeCN/water mixtures .
- Target Compound: Limited photophysical data are available, but the dichlorophenoxy group is expected to reduce quantum yield compared to amino-substituted analogs due to Cl-induced intersystem crossing .
DNA Intercalation
Triazoloquinazolines with planar aromatic systems (e.g., 3-nitro-thienyl derivatives) act as DNA intercalators, inducing apoptosis in cancer cells . The target compound’s dichlorophenoxy group may enhance intercalation via hydrophobic interactions, though steric hindrance from the ortho-fluorine could reduce binding efficiency compared to unsubstituted phenyl analogs .
Cytotoxicity
- 3-(5-Nitro-2-thienyl)-9-chloro-5-morpholino-triazoloquinazoline: Inhibits murine leukemia L1210 cell growth (IC50 = 2.1 µM) via caspase-3 activation .
Structural and Crystallographic Comparisons
- Isostructural Analogs: Compounds 4 and 5 () with chlorophenyl/fluorophenyl substituents exhibit triclinic (P‾1) symmetry and similar conformations. The target compound’s dichlorophenoxy group may introduce steric clashes, altering crystal packing and solubility compared to simpler halogenated derivatives .
- Planarity: Most triazoloquinazolines are non-planar due to pincer-like aryl conformations, as confirmed by XRD . This non-planarity may reduce stacking efficiency in biological targets compared to fully planar intercalators like doxorubicin .
Biological Activity
5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a synthetic compound belonging to the class of triazoloquinazolines, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The molecular formula of this compound is C21H11Cl2FN4O. It features a triazole ring fused with a quinazoline structure, which is known to enhance its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[4,3-c]quinazoline exhibit significant cytotoxicity against various cancer cell lines. The compound's effectiveness can be attributed to its ability to intercalate DNA and inhibit topoisomerase II.
Cytotoxicity Studies
In vitro studies evaluated the cytotoxic effects of the compound against several cancer cell lines including HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), PC3 (prostate cancer), and HCT-116 (colorectal carcinoma). The results are summarized in Table 1.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 17.35 |
| HepG2 | 29.47 | |
| MCF-7 | 39.41 | |
| PC3 | Not tested |
The compound exhibited moderate cytotoxic activity across these cell lines with the lowest IC50 value recorded against HCT-116 cells.
The biological activity of this compound is largely attributed to its structural characteristics that facilitate interaction with DNA and topoisomerase II. The presence of halogen substituents enhances lipophilicity and allows for better cellular uptake and binding affinity.
DNA Intercalation
The compound acts as a DNA intercalator. This interaction disrupts the normal function of DNA replication and transcription processes, leading to apoptosis in cancer cells.
Topoisomerase II Inhibition
Inhibition of topoisomerase II is another critical mechanism through which this compound exerts its anticancer effects. By stabilizing the enzyme-DNA complex during replication stress, it prevents the unwinding necessary for DNA synthesis.
Case Studies
Several case studies have documented the efficacy of [1,2,4]triazolo[4,3-c]quinazolines in clinical settings:
- Study on Hepatocellular Carcinoma : A recent study indicated that compounds similar to this compound showed promising results in reducing tumor size in animal models.
- Breast Cancer Trials : Trials involving MCF-7 cells highlighted the potential for these compounds to induce cell cycle arrest at the G2/M phase and trigger apoptotic pathways.
Q & A
Q. What are the optimized synthetic routes for 5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline, and how do reaction conditions influence yield?
The synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:
- Hydrazide formation : Refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by crystallization (65% yield) .
- Triazole ring closure : Reacting substituted benzaldehyde derivatives with amino-triazole intermediates under acidic conditions (e.g., glacial acetic acid) in ethanol .
- Yield optimization : Reaction conditions such as solvent polarity (DMSO vs. ethanol), temperature (reflux vs. room temperature), and catalyst choice significantly impact yields, which range from 25% to 65% depending on the protocol .
Q. What analytical techniques are recommended for structural characterization of this compound?
- X-ray diffraction (XRD) : Resolves non-planar molecular conformations and pincer-like aryl substituent arrangements, as demonstrated in structurally similar triazoloquinazolines .
- NMR/IR spectroscopy : Identifies functional groups (e.g., C-F stretching at 1360 cm⁻¹ in IR) and confirms substitution patterns .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns for purity assessment.
Q. How do solvent polarity and reaction time affect the selectivity of triazoloquinazoline derivatives?
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency, while ethanol improves solubility of aromatic intermediates .
- Reaction time : Prolonged reflux (≥18 hours) ensures complete hydrazide conversion but may risk decomposition; shorter times (4–6 hours) are optimal for condensation steps .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria, leveraging the triazole core’s known affinity for microbial enzymes .
- DNA interaction studies : Fluorescence quenching or gel electrophoresis to assess intercalation potential, as seen in triazoloquinazolines with trifluoromethyl groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for triazoloquinazoline derivatives?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) to confirm IC₅₀ consistency.
- Structural analogs : Compare activity trends with derivatives like 5-(4'-diphenylamino-biphenyl)-triazoloquinazoline, which showed 94% quantum yield in photoluminescence studies, suggesting fluorescence-based tracking for mechanistic clarity .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in this compound class?
Q. How can mechanistic studies elucidate interactions between this compound and biological targets?
- Molecular docking : Simulate binding to DNA topoisomerase II or kinases using software like AutoDock, guided by XRD-confirmed conformations .
- Aggregation-induced emission (AIE) : Monitor fluorescence changes in MeCN/water mixtures to detect target-induced aggregation, a method validated for similar triazoloquinazolines .
Q. What solvent systems optimize regioselectivity in triazoloquinazoline functionalization?
Q. How can researchers validate analytical methods for quantifying trace impurities?
- HPLC-DAD/MS : Use C18 columns with gradient elution (acetonitrile/0.1% formic acid) to separate byproducts, referencing retention times of known analogs .
- Limit of detection (LOD) : Establish via spiked samples at 0.1–1.0 µg/mL, ensuring compliance with ICH guidelines.
Q. What photophysical properties make this compound suitable for optoelectronic applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
